11-Phenoxyundecane-1-thiol
Description
Structure
3D Structure
Properties
CAS No. |
204995-92-6 |
|---|---|
Molecular Formula |
C17H28OS |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
11-phenoxyundecane-1-thiol |
InChI |
InChI=1S/C17H28OS/c19-16-12-7-5-3-1-2-4-6-11-15-18-17-13-9-8-10-14-17/h8-10,13-14,19H,1-7,11-12,15-16H2 |
InChI Key |
JLIQHMJMZTWHPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCCCCCCS |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 11 Phenoxyundecane 1 Thiol
Established Reaction Pathways for 11-Phenoxyundecane-1-thiol Elaboration
The synthesis of this compound is typically achieved through a multi-step process that begins with common precursors and culminates in the formation of the terminal thiol group.
Multi-step Synthetic Strategies Employing Undecenyl Bromide Precursors
A common and effective route to this compound involves a multi-step synthesis starting from 11-bromo-1-undecene (B109033). amazonaws.comwisconsin.edu This process generally follows a three-step sequence. wisconsin.edu
The initial step is an S\textsubscript{N}2 alkylation reaction where undecenyl bromide reacts with phenol (B47542) to form 11-phenoxy-1-undecene. researchgate.net This reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) in dimethylformamide (DMF) researchgate.net or potassium carbonate (K\textsubscript{2}CO\textsubscript{3}) in DMF with a catalytic amount of potassium iodide (KI). amazonaws.com
The second step involves the conversion of the terminal alkene of 11-phenoxy-1-undecene to a thioester. This is achieved through a radical addition of thioacetic acid across the double bond, often initiated by 2,2'-azobisisobutyronitrile (AIBN) under photolytic or thermal conditions. amazonaws.comresearchgate.net
The final step is the hydrolysis of the resulting thioester to yield the desired this compound. amazonaws.comresearchgate.net This is typically an acid-catalyzed hydrolysis, for example, using hydrochloric acid (HCl) in methanol (B129727) under reflux. amazonaws.comresearchgate.net
A representative synthetic scheme is as follows:
Phenolation: 11-bromo-1-undecene + Phenol --(Base)--> 11-Phenoxy-1-undecene
Thioacetylation: 11-Phenoxy-1-undecene + Thioacetic Acid --(AIBN)--> S-(11-Phenoxyundecyl)ethanethioate
Hydrolysis: S-(11-Phenoxyundecyl)ethanethioate --(H\textsuperscript{+}/H\textsubscript{2}O)--> this compound
Thioester Hydrolysis for Terminal Thiol Moiety Formation
The formation of the terminal thiol group from a thioester precursor is a critical step in the synthesis of this compound and its derivatives. amazonaws.comresearchgate.net Thioesters serve as stable intermediates that can be readily converted to the final thiol product. beilstein-journals.orgbeilstein-journals.org The hydrolysis of the thioester is a thermodynamically favorable reaction. libretexts.org
Acid-catalyzed hydrolysis is a common method for this transformation. For instance, refluxing the thioacetate (B1230152) intermediate in methanol with a few drops of concentrated hydrochloric acid effectively cleaves the thioester bond to yield the free thiol. researchgate.net This method has been shown to produce the desired thiol in good yields, for example, 80%. researchgate.net
Alternatively, base-catalyzed hydrolysis can also be employed. For instance, immersion of a self-assembled monolayer with a thioester terminus into a sodium hydroxide (B78521) (NaOH) solution can deprotect the thiol group. nih.gov While this is demonstrated on a surface, the principle applies to solution-phase synthesis as well.
The use of a thioester intermediate provides a reliable method for introducing the thiol functionality at the end of the synthesis, which can be advantageous as free thiols can be susceptible to oxidation to disulfides. amazonaws.com
Synthesis of Functionalized this compound Derivatives
The this compound scaffold can be modified to include various functional units, such as photochromic azobenzenes and fluorescent pyrenes, enabling the creation of molecules with specific properties for applications in materials science and nanotechnology.
Preparation of Azobenzene-Functionalized this compound (e.g., Az11)
A notable derivative is 11-(4-(phenyldiazenyl)phenoxy)undecane-1-thiol, often abbreviated as Az11. amazonaws.comrsc.orgfu-berlin.de This molecule incorporates a photochromic azobenzene (B91143) unit, which can isomerize between its trans and cis forms upon irradiation with light of specific wavelengths. rsc.orgfu-berlin.de
The synthesis of Az11 also typically starts from 11-bromo-1-undecene. amazonaws.com A key intermediate is S-(11-bromoundecyl)ethanethioate, which is prepared by the radical addition of thioacetic acid to 11-bromo-1-undecene, initiated by AIBN in toluene. amazonaws.com
This bromo-thioacetate intermediate then undergoes a substitution reaction with 4-hydroxyazobenzene (p-phenylazophenol) in the presence of a base like potassium carbonate in DMF to yield the azobenzene-functionalized thioester. amazonaws.com
Finally, the thioester is hydrolyzed using methanolic HCl under reflux to give the target molecule, Az11. amazonaws.com The product can often be purified by precipitation and washing. amazonaws.com
A divergent synthetic strategy using anilines as central compounds has also been reported for preparing a series of azobenzenealkanethiols. researchgate.net
| Reactant 1 | Reactant 2 | Key Reagents | Intermediate/Product | Reference |
| 11-bromo-1-undecene | Thioacetic acid | AIBN, Toluene | S-(11-bromoundecyl)ethanethioate | amazonaws.com |
| S-(11-bromoundecyl)ethanethioate | 4-hydroxyazobenzene | K\textsubscript{2}CO\textsubscript{3}, KI, DMF | 11-(4-(phenyldiazenyl)phenoxy)undecyl thioacetate | amazonaws.com |
| 11-(4-(phenyldiazenyl)phenoxy)undecyl thioacetate | Methanolic HCl | 11-(4-(phenyldiazenyl)phenoxy)undecane-1-thiol (Az11) | amazonaws.com |
Synthetic Routes to Pyrene-Functionalized this compound
Pyrene-functionalized derivatives of this compound are of interest for their fluorescent properties. A key example is 11-(4-(pyren-1-yl)phenoxy)undecane-1-thiol. rsc.orgresearchgate.net
The synthesis of this compound can be achieved through a multi-step process that often involves a Suzuki-Miyaura coupling reaction. researchgate.net This reaction can be used to form the bond between the pyrene (B120774) and phenol moieties. For example, 1-bromopyrene (B33193) can be coupled with 4-hydroxyphenylboronic acid. researchgate.net
The resulting 4-(pyren-1-yl)phenol can then be subjected to a nucleophilic substitution reaction with an 11-halo-undecane derivative that already contains a protected thiol group, such as S-(11-bromoundecyl)ethanethioate. researchgate.net The final step would be the deprotection of the thiol group via hydrolysis. researchgate.net
An alternative approach involves the reaction of 4-(pyren-1-yl)phenol with 11-bromo-1-undecene, followed by thioacetylation and hydrolysis, similar to the synthesis of the parent compound.
| Starting Material 1 | Starting Material 2 | Key Reaction Type | Functionalized Product | Reference |
| 1-bromopyrene | 4-hydroxyphenylboronic acid | Suzuki-Miyaura Coupling | 4-(pyren-1-yl)phenol | researchgate.net |
| 4-(pyren-1-yl)phenol | S-(11-bromoundecyl)ethanethioate | Nucleophilic Substitution | 11-(4-(pyren-1-yl)phenoxy)undecyl thioacetate | researchgate.net |
| 11-(4-(pyren-1-yl)phenoxy)undecyl thioacetate | Hydrolysis | 11-(4-(pyren-1-yl)phenoxy)undecane-1-thiol | researchgate.net |
Strategies for Incorporating Photochromic Units into this compound Scaffolds
The incorporation of photochromic units into the this compound scaffold allows for the creation of materials whose properties can be modulated by light. wiley.com Azobenzenes are a widely used class of photochromic molecules for this purpose. rsc.orgresearchgate.net
The general strategy involves synthesizing the photochromic moiety with a reactive handle, typically a hydroxyl or a halo group, that can be used to attach it to the undecane-1-thiol backbone. As detailed for Az11, a common method is the Williamson ether synthesis, where a phenoxide derivative of the photochrome reacts with a halo-functionalized undecane (B72203) chain. amazonaws.comd-nb.info
The thiol group is often introduced in a protected form, such as a thioester or a thioacetyl group, to prevent side reactions and is deprotected in the final step of the synthesis. amazonaws.comresearchgate.net This approach ensures that the reactive thiol is only exposed when the final molecule is assembled.
Other photochromic units, such as spiropyrans or diarylethenes, could potentially be incorporated using similar synthetic strategies, provided they are functionalized with appropriate groups for coupling to the undecane backbone. The key is a modular approach that allows for the synthesis of the photochromic unit and the alkanethiol chain separately, followed by their conjugation. The use of protecting groups for the thiol functionality is a crucial element of these synthetic designs. nih.gov
Self Assembled Monolayers Sams of 11 Phenoxyundecane 1 Thiol on Substrates
SAM Formation and Adsorption Dynamics on Gold Surfaces (e.g., Au(111))
The spontaneous organization of 11-phenoxyundecane-1-thiol molecules from a solution onto a gold substrate is a two-step process. fu-berlin.de It begins with the rapid adsorption of molecules onto the surface, followed by a slower crystallization phase where the molecules arrange into a more ordered structure. fu-berlin.de The gold-thiolate bond formed between the sulfur headgroup and the gold surface is a strong, covalent-like interaction that anchors the molecules to the substrate. fu-berlin.detugraz.at The van der Waals interactions between the alkyl chains and the interactions between the terminal phenoxy groups play a crucial role in the ordering and stability of the final monolayer. tugraz.at
The quality and structure of SAMs are highly dependent on the conditions under which they are formed. Key parameters that are often optimized include the concentration of the thiol solution, the immersion time, the temperature of the solution, and the purity of the solvent and the thiol itself. researchgate.nettugraz.atuh.edu
For this compound, SAMs have been successfully formed by immersing gold films into an ethanolic solution containing the thiol. researchgate.net While initial monolayer coverage can be achieved in minutes, longer immersion times, typically ranging from several hours to a full day, are often employed to allow for the slow reorganization and annealing of the monolayer, leading to a more ordered and densely packed structure. researchgate.net The concentration of the thiol solution is also a critical factor, with concentrations in the millimolar range being commonly used. researchgate.net
Table 1: Exemplary Immersion Parameters for this compound SAM Formation
| Parameter | Value | Source |
| Substrate | Au(111) on Silicon Wafer | researchgate.net |
| Thiol | This compound | researchgate.net |
| Solvent | Ethanol | researchgate.net |
| Concentration | 2 mM | researchgate.net |
| Immersion Time | 6 hours | researchgate.net |
It is important to note that the optimal parameters can vary depending on the desired application and the specific characteristics of the substrate and the thiol. For instance, increasing the temperature during immersion can sometimes accelerate the formation of a well-ordered monolayer, but it can also lead to increased disorder if not carefully controlled. researchgate.net
The purity of the this compound used for SAM formation is of paramount importance. The presence of even small amounts of impurities can significantly disrupt the ordering and packing of the monolayer, leading to a higher density of defects and a less defined interfacial structure. uh.edu Common impurities can include other thiol compounds, disulfides, or residual reactants from the synthesis of the thiol.
These impurity molecules can co-adsorb onto the gold surface, competing with the this compound molecules and preventing the formation of large, well-ordered domains. This can lead to a disordered monolayer with a higher degree of gauche defects in the alkyl chains and a random orientation of the terminal phenoxy groups. Therefore, rigorous purification of the thiol prior to SAM formation is a critical step to ensure the formation of high-quality, well-ordered monolayers. researchgate.net
Optimization of Immersion Parameters for this compound SAM Formation
Structural Elucidation of this compound SAMs
A variety of surface-sensitive techniques are employed to characterize the structure of this compound SAMs at the molecular level. These techniques provide detailed information about the surface morphology, molecular packing, and orientation of the molecules within the monolayer.
Scanning Tunneling Microscopy (STM) is a powerful tool for visualizing the surface of conductive materials with atomic resolution. harvard.edu In the context of this compound SAMs on Au(111), STM provides direct observation of the surface topography, revealing the formation of ordered domains and the presence of defects. researchgate.net
Studies have shown that unannealed SAMs of this compound on Au(111) can appear disordered under STM, suggesting some local disarray of the phenoxy groups at the surface. researchgate.net However, upon annealing, these SAMs can undergo a significant structural rearrangement, forming striped domains with a (5×√3) rectangular structure relative to the underlying gold substrate. researchgate.net This indicates that thermal treatment can promote the long-range ordering of the monolayer. The formation of vacancy islands, which are depressions in the gold substrate, is also a common feature observed in STM images of thiol SAMs on Au(111) and is associated with the lifting of the herringbone reconstruction of the gold surface upon thiol adsorption. harvard.edu
Reflection Absorption Infrared Spectroscopy (RAIRS) is a highly sensitive technique for studying the vibrational modes of molecules adsorbed on metal surfaces. researchgate.net By analyzing the position and intensity of the infrared absorption bands, detailed information about the conformation and orientation of the molecules within the SAM can be obtained. researchgate.net
For this compound SAMs, RAIRS studies have provided insights into the conformational order of the alkyl chains. The positions of the methylene (B1212753) (CH₂) stretching vibrations are particularly informative. In a well-ordered, all-trans conformation, the asymmetric and symmetric CH₂ stretching bands are typically observed at lower frequencies (around 2918 cm⁻¹ and 2850 cm⁻¹, respectively). A shift to higher frequencies indicates the presence of gauche defects and a more disordered chain conformation. researchgate.net Even in unannealed SAMs that appear disordered by STM, RAIRS has shown a significant degree of organization within the monolayer, suggesting that the alkyl chains are relatively well-ordered, while the surface phenoxy groups may exhibit some disorder. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis
Impact of Thermal Annealing on this compound SAM Organization
Thermal annealing is a common post-deposition treatment used to improve the order and stability of SAMs. The process can induce structural rearrangements, leading to more densely packed and well-ordered monolayers.
For SAMs of this compound on Au(111), unannealed monolayers can appear disordered on a large scale when observed with techniques like scanning tunneling microscopy (STM). researchgate.net However, after annealing in a vacuum, these SAMs can form well-defined striped domains. researchgate.net It is important to note that thermal stability can be influenced by intermolecular interactions. For instance, amide-containing alkanethiol SAMs exhibit higher thermal stability due to the formation of intermolecular hydrogen bonds. mdpi.com
Studies on other alkanethiol SAMs have shown that annealing can lead to the migration and coalescence of substrate defects, resulting in larger, defect-free terraces. mpg.de However, annealing can also cause partial desorption of the monolayer, especially at higher temperatures. researchgate.netmdpi.com The specific structural changes upon annealing, such as the formation of different surface phases, depend on factors like the thiol's chain length, the annealing temperature, and the duration of the heat treatment. researchgate.netnih.gov
Mixed Self-Assembled Monolayers Incorporating this compound
Mixed SAMs are formed by the co-adsorption of two or more different thiol molecules onto a substrate. This approach offers a powerful method for tailoring the surface properties by controlling the composition and arrangement of the different components at the molecular level.
Co-adsorption with Alkanethiol Spacers (e.g., 1-Dodecanethiol)
A common strategy for modifying the properties of SAMs containing functional molecules like this compound is to co-adsorb them with simple alkanethiols, which act as "spacer" molecules. 1-Dodecanethiol (B93513) (C12) is a frequently used spacer due to its similar chain length to the undecanethiol backbone of this compound. fu-berlin.deaip.org
The co-adsorption process allows for the dilution of the functional phenoxy groups on the surface, which can be crucial for certain applications. fu-berlin.de By preparing SAMs from solutions containing a mixture of the two thiols, the surface concentration of the phenoxy-terminated molecules can be systematically varied. amazonaws.com This approach assumes a near-statistical mixing of the two components on the surface, although in some cases, phase segregation into domains of a single species can occur. fu-berlin.deresearchgate.net The use of asymmetric disulfides containing both the functionalized and the spacer thiol is another method to create 1:1 mixed SAMs. fu-berlin.de
Controlling Chromophore Packing Density in Mixed this compound SAMs
This control over packing density has been shown to affect the orientation of the terminal aromatic groups. For example, in mixed SAMs of a similar azobenzene-terminated thiol (Az11) and 1-dodecanethiol, NEXAFS studies have revealed that as the surface concentration of the azobenzene (B91143) moiety decreases, it tilts further down towards the surface plane. aip.org This demonstrates that intermolecular interactions between the terminal groups play a significant role in determining their orientation, and that dilution with a spacer molecule can effectively modulate these interactions. Other strategies to control packing density involve using thiols with bulkier headgroups, such as bidentate and tridentate chelating alkanethiols, which inherently create more loosely packed SAMs. uh.edu
Heterogeneous SAM Architectures for Tunable Surface Properties
The creation of heterogeneous self-assembled monolayers (SAMs), often referred to as mixed SAMs, represents a powerful strategy for the fine-tuning of surface properties. This approach involves the co-adsorption of two or more different thiol molecules onto a substrate, resulting in a monolayer with a combination of the functionalities of its constituent components. By precisely controlling the composition of the mixed SAM, it is possible to engineer surfaces with tailored characteristics, such as wettability, protein resistance, and specific molecular recognition capabilities. The use of this compound in combination with other thiols allows for the creation of surfaces where the exposure of the phenoxy group can be systematically varied, thereby tuning the surface's chemical and physical properties.
The formation of mixed SAMs is a dynamic process, and the final surface composition may not always directly mirror the concentration ratio of the thiols in the deposition solution. This discrepancy can arise from differences in the adsorption kinetics, chain length, and intermolecular interactions of the different thiol components. Therefore, careful characterization is often necessary to establish the relationship between the solution concentration and the resulting surface coverage of each component.
Research Findings in Mixed SAMs
Research into mixed SAMs has demonstrated the ability to create surfaces with continuously variable properties. A common approach is to mix a functional thiol with a simpler, "diluent" alkanethiol. For instance, studies have been conducted on mixed SAMs comprising a complex, functionalized thiol and a simple n-alkanethiol like 1-dodecanethiol. In one such study, 11-(4-(phenyldiazenyl)phenoxy)undecane-1-thiol, a molecule with a bulky azobenzene head group, was co-adsorbed with 1-dodecanethiol (C12). It was found that a solution with a 20% mole fraction of the azobenzene-thiol resulted in a SAM with a surface concentration of approximately 24% of the functional molecule. aip.org This highlights that the relative incorporation of different thiols can be influenced by factors beyond simple solution stoichiometry.
Furthermore, the properties of the functional groups within a mixed SAM can be altered by their immediate environment. In the aforementioned study, the orientation of the azobenzene group was observed to change upon dilution within the C12 matrix. aip.org In a pure SAM, the azobenzene units are forced into a more upright orientation due to steric crowding, but in a diluted mixed SAM, they adopt a more tilted orientation relative to the surface normal. aip.org This ability to control not just the presence but also the conformation of a surface-active group is a key advantage of heterogeneous SAM architectures.
The principle of tuning surface properties is broadly applicable. For example, the wettability of a surface can be precisely controlled by forming mixed SAMs from thiols with different terminal groups, such as hydroxyl (-OH) and methyl (-CH₃) groups. By varying the ratio of a hydrophilic OH-terminated thiol and a hydrophobic CH₃-terminated thiol in the deposition solution, surfaces with a wide range of contact angles can be produced. nih.gov This allows for the creation of surface energy gradients or substrates with specific desired levels of hydrophobicity or hydrophilicity.
Another critical application of mixed SAMs is in the development of biocompatible and biospecific surfaces. SAMs that resist the non-specific adsorption of proteins are highly sought after for medical implants and biosensors. nih.gov It has been shown that mixed SAMs containing even a partial coverage of a protein-resistant thiol, such as one terminated with oligo(ethylene glycol) (OEG), can effectively prevent protein fouling. harvard.edumdpi.com Mixing an OEG-terminated thiol with a simple alkanethiol allows for the "dilution" of the OEG groups while maintaining significant protein resistance. harvard.edu This is not only cost-effective but also provides a way to introduce other functionalities onto the surface without compromising its resistance to non-specific binding. For example, a mixed SAM could be composed of a protein-resistant thiol and a second thiol designed for the specific capture of a target biomolecule.
The following data tables illustrate the concept of tunable surface properties using mixed SAMs, based on findings from the literature for analogous systems.
Table 1: Tuning Surface Wettability with Mixed SAMs
This table demonstrates how the water contact angle of a surface can be systematically varied by changing the mole fraction of a hydroxyl-terminated thiol in a mixed SAM with a methyl-terminated alkanethiol.
| Mole Fraction of Hydroxyl-Terminated Thiol in Solution (χ_OH_sol) | Resulting Advancing Water Contact Angle (θ_AW) [°] |
| 0.0 | 116 |
| 0.2 | 95 |
| 0.45 | 78 |
| 0.5 | 75 |
| 0.55 | 70 |
| 0.65 | 62 |
| 0.7 | 55 |
| 0.8 | 40 |
| 0.9 | 25 |
| 1.0 | <15 |
Data is representative of mixed SAMs formed from hydroxyl- and methyl-terminated thiols as described in the literature. nih.gov
Table 2: Protein Adsorption on Mixed SAMs
This table illustrates how protein resistance can be maintained in mixed SAMs. It compares the amount of protein adsorbed on pure SAMs of a protein-resistant thiol (OEG-terminated) and a protein-adsorbing thiol (methyl-terminated) with a mixed SAM containing both.
| SAM Composition | Relative Amount of Adsorbed Protein (%) |
| Pure HS(CH₂)₁₁CH₃ | 100 |
| Pure HS(CH₂)₁₁(OCH₂CH₂)₆OH | <5 |
| 1:1 Mixture of HS(CH₂)₁₁CH₃ and HS(CH₂)₁₁(OCH₂CH₂)₆OH | ~10 |
Data is representative of findings for mixed SAMs designed to resist protein adsorption. harvard.edu
These examples underscore the versatility of heterogeneous SAMs. By co-adsorbing this compound with other thiols bearing different functionalities (e.g., -CH₃, -OH, -COOH, or oligo(ethylene glycol)), a vast array of surfaces with finely tuned properties can be rationally designed and fabricated for specific applications in materials science, biology, and electronics.
Interfacial Phenomena and Surface Interactions Mediated by 11 Phenoxyundecane 1 Thiol Sams
Adsorption and Self-Assembly of Exogenous Molecules on 11-Phenoxyundecane-1-thiol Modified Surfaces
The structured and functionalized surface provided by this compound SAMs can direct the assembly of other molecules, acting as a template for creating more complex hierarchical structures.
The phenoxy-terminated surface of this compound SAMs has been explored as a substrate for the deposition and organization of fullerenes, such as C60. Research has suggested the possibility of C60 molecules intermixing with or penetrating into this compound SAMs. utoronto.ca This is in contrast to other SAMs where fullerenes may simply reside on top, forming islands or chains. utoronto.ca
The interaction between the fullerene and the SAM is influenced by the terminal group of the monolayer. Studies on similar phenyl-terminated SAMs provide a basis for understanding these interactions. uh.edu The delocalized π-electrons of the phenoxy group can interact with the electron system of the C60 molecule, influencing its adsorption and arrangement on the surface.
The structure of the underlying SAM is crucial in guiding the assembly of adsorbed molecules. Unannealed this compound SAMs can appear disordered on a large scale but possess significant local organization. uchicago.edu Upon annealing, these SAMs can form highly ordered striped domains with a (5×√3) rectangular structure. uchicago.edu
This ability to form different structural phases is significant for controlling the organization of adsorbates. A well-ordered, striped phase can provide nanoscale channels or periodic binding sites, confining adsorbates into linear patterns. In contrast, a less ordered SAM might lead to more random or clustered deposition of molecules like C60. The herringbone packing pattern, often observed for the terminal phenyl groups in similar SAMs, creates a specific corrugated landscape that can influence the orientation and packing of molecules that adsorb onto it. uh.eduacs.org The relatively bulky nature of the terminal phenoxy group can also introduce a higher density of defects compared to simple alkanethiols, and these defect sites can act as preferential nucleation points for adsorbate growth. acs.org
Directed Growth and Patterning of Fullerenes (e.g., C60) on SAMs
Electronic Interfacial Properties of this compound SAMs
The electronic properties of the interface created by this compound SAMs are determined by the collective properties of the molecules and their arrangement on the substrate. The terminal phenoxy groups, with their delocalized π-electron systems, are of particular interest for applications in molecular electronics. uchicago.edu
Work Function Modulation through SAM Formation
The formation of self-assembled monolayers (SAMs) of this compound on metal substrates, particularly gold, provides a robust method for modifying the interfacial electronic properties, most notably the work function. aip.orgresearchgate.net The work function, a critical parameter in electronic and optoelectronic devices, can be precisely tuned by introducing a layer of oriented molecules at an interface. aip.orgmdpi.com This tuning capability arises from the collective dipole moment of the molecules within the SAM, which creates an electrostatic potential drop across the monolayer.
The surface potential can also be affected by the surrounding environment. For example, studies using this compound SAMs to investigate cation-pi interactions showed that the binding of specific ions, like potassium (K+), into the benzene (B151609) layers can create a positive surface charge, which alters the interfacial properties. nih.govacs.orgacs.org This demonstrates that the work function of a surface modified with this compound is not static but can be modulated by its interaction with its environment.
Influence of Molecular Configuration on Interfacial Dipole Layers
The interfacial dipole layer created by an this compound SAM is a direct consequence of the molecule's configuration and orientation on the substrate surface. acs.orguh.edu A fully formed alkanethiol monolayer on gold typically features the thiol chains tilted at an angle of approximately 30 degrees from the surface normal to maximize van der Waals interactions between the chains. sigmaaldrich.com The net interfacial dipole is a vector sum of the dipoles originating from the Au-S interface, the tilted alkyl backbone, and the terminal phenoxy group.
The configuration of the terminal phenoxy group is of particular importance. Research on SAMs with aromatic terminal groups has shown that these rings can adopt specific orientations due to intermolecular interactions. researchgate.net For this compound SAMs on Au(111), initial formation can result in a disordered layer, but upon annealing, the SAM can organize into well-defined striped domains. researchgate.net This ordering implies a more uniform orientation of the phenoxy groups, leading to a more coherent interfacial dipole layer.
Interactions between the SAM and its environment can also influence the molecular configuration and the resulting dipole layer. In aqueous solutions, specific ions can interact differently with the phenoxy-terminated surface. acs.org Evidence suggests that while some ions like K+ may bind within the benzene layers, others like Ca2+ may form bridges between opposing SAM surfaces, altering the intermolecular spacing and configuration. nih.govacs.org These interactions highlight the dynamic nature of the interfacial dipole layer, which is sensitive to the specific molecular arrangement and local chemical environment. acs.org
Data Tables
The following table illustrates the principle of work function modulation by SAMs, using data from studies on various alkanethiols on gold. This demonstrates how molecular structure (chain length and terminal group) affects the work function (Φ).
| Compound/SAM System | Substrate | Work Function (Φ) Shift (ΔΦ) | Observation | Reference |
| C3 to C18 Alkanethiols | Gold | ~1.0 eV (negative shift) | The majority of the shift occurs between C3 and C8 chain lengths, indicating a large positive interface dipole. | osu.edu |
| C16 Alkanethiol | Gold | Positive Dipole | Establishes a baseline positive dipole for a long-chain alkanethiol. | osu.edu |
| Partially Fluorinated C16 Alkanethiols | Gold | Positive Shift (compensates for hydrocarbon dipole) | Adding electronegative fluorine atoms creates a negative dipole, allowing for control over the net interface dipole. | osu.edu |
| Azobenzene-terminated Thiol (Az11) in mixed SAM | Gold | ~150 meV (change upon photo-isomerization) | Demonstrates that changing the molecular configuration (trans to cis) alters the dipole moment and thus the work function. | aip.org |
Applications of 11 Phenoxyundecane 1 Thiol in Advanced Materials and Nanosystems
Integration into Gold Nanoparticle Functionalization Strategies
The strong affinity of the thiol group for gold surfaces makes 11-Phenoxyundecane-1-thiol and its derivatives excellent candidates for the surface modification of gold nanoparticles (AuNPs). mdpi.comnanopartz.comnih.govnih.gov This functionalization is crucial for tailoring the properties of AuNPs for specific applications, enhancing their stability, and enabling their self-assembly into complex architectures. mdpi.comresearchgate.net
Derivatives of this compound are employed to impart specific functionalities to gold nanoparticles. For instance, a pyrene-functionalized derivative, 11-(4-(pyren-1-yl)phenoxy)undecane-1-thiol, has been successfully used to cap AuNPs. rsc.orgdntb.gov.ua These functionalized nanoparticles, when compared to those capped with simple alkanethiols like 1-dodecanethiol (B93513), exhibit improved dispersity within a pyrene (B120774) derivative matrix due to π-π interactions between the pyrene moieties. rsc.org This highlights the role of the phenoxy group as a versatile platform for introducing additional chemical functionalities.
The process of surface modification often involves ligand exchange reactions, where existing ligands on the nanoparticle surface are replaced by thiolated molecules like this compound derivatives. researchgate.net This method allows for the creation of stable AuNP bioconjugates and the formation of mixed self-assembled monolayers that can include targeting ligands, fluorescent dyes, and passivating agents like short polyethylene (B3416737) glycol (PEG) derivatives. researchgate.netnih.gov The result is a multifunctional nanoparticle with tailored properties for applications in areas like targeted drug delivery and bio-imaging. nih.govnih.gov
Table 1: Examples of this compound Derivatives in Gold Nanoparticle Functionalization
| Derivative Name | Functional Group | Purpose of Functionalization | Reference |
|---|---|---|---|
| 11-(4-(pyren-1-yl)phenoxy)undecane-1-thiol | Pyrene | Enhanced dispersity in pyrene matrix via π-π stacking | rsc.org |
| Azobenzene-functionalized this compound | Azobenzene (B91143) | Photo-responsive properties, optical switching | rsc.orgaip.org |
| U11-peptide ligand | Peptide | Selective targeting of cancer cells | nih.gov |
The functionalization of gold nanoparticles with molecules like this compound derivatives is a key strategy for directing their self-assembly into ordered superstructures. thno.org By controlling the interactions between the functional groups on the nanoparticle surfaces, it is possible to guide the formation of complex architectures such as vesicles and large compound micelles. thno.org
For example, gold nanoparticles functionalized with a mixture of thiol-terminated polymers can self-assemble into hollow vesicle structures. thno.org The ratio of the different polymer chains can be tuned to control the final morphology of the assembly. thno.org This controlled self-assembly can lead to materials with unique optical properties, such as a significant red-shift in the absorption spectrum, which is advantageous for applications like near-infrared (NIR) photothermal therapy. thno.org The ability to control the spatial arrangement of AuNPs through surface functionalization is a powerful tool for creating novel materials with emergent properties.
Surface Modification of Gold Nanoparticles with this compound Derivatives
Catalytic Systems Based on this compound Derivatives
The functionalization of nanoparticles with organic ligands is a pivotal strategy in modern catalysis, enabling precise control over the catalyst's activity, selectivity, and stability. Derivatives of this compound, particularly those incorporating functionalities like pyrene, are instrumental in this field. By anchoring these thiol-based ligands to metal nanoparticle surfaces, a sophisticated catalytic environment can be engineered, influencing the electronic and steric properties of the active sites. This section explores the application of such systems, focusing on the design of heterogeneous catalysts and the underlying mechanisms that govern their performance.
Engineering of Heterogeneous Catalysts via Pyrene-Thiol Ligand Functionalization
The development of high-performance heterogeneous catalysts often involves the strategic modification of metal nanoparticle surfaces with organic ligands. A prominent example is the use of pyrene-functionalized thiol derivatives to stabilize palladium (Pd) nanoparticles on carbon supports. researchgate.netresearchgate.net A structurally related ligand, 11-(4-(pyren-1-yl)phenoxy)undecane-1-thiol, serves as a model for this approach. researchgate.net The engineering of these catalysts involves a multi-step process designed to create a stable and selective system.
The synthesis typically begins with the preparation of colloidal Pd nanoparticles stabilized by the pyrene-thiol ligands, often accomplished using the two-phase Brust method. researchgate.netresearchgate.net These ligand-capped nanoparticles are then immobilized onto a high-surface-area support, such as carbon black. researchgate.net The key to this design is the noncovalent π-π stacking interaction between the pyrene moiety of the ligand and the graphitic surface of the carbon support. researchgate.netmdpi.com This strong interaction anchors the ligand-nanoparticle assembly firmly to the support, which significantly enhances the catalyst's stability by preventing the leaching of both the thiol ligands and the Pd nanoparticles during catalytic reactions, even under harsh conditions like high temperatures and oxygen atmospheres. researchgate.netresearchgate.net
Structural characterization using techniques like Transmission Electron Microscopy (TEM) and X-ray Photoelectron Spectroscopy (XPS) confirms that this method leads to highly dispersed Pd nanoparticles immobilized on the support material. researchgate.net The presence of the pyrene-thiol ligand shell around the Pd core is crucial for the catalyst's performance. For comparison, catalysts prepared with simple alkanethiols, such as dodecanethiol, which lack the pyrene group, exhibit lower stability and different catalytic behavior. researchgate.netresearchgate.net The pyrene group's ability to interact strongly with carbon-based supports is a critical design element for creating robust and reusable heterogeneous catalysts. researchgate.netmdpi.com
Table 1: Comparison of Catalyst Design and Stability
| Catalyst Feature | Pyrene-Thiol-Pd/Carbon | Alkanethiol-Pd/Carbon |
|---|---|---|
| Ligand-Support Interaction | Strong π-π stacking | Weak van der Waals forces |
| Ligand Leaching | Suppressed researchgate.netresearchgate.net | More prevalent |
| Catalyst Stability | High, even at elevated temperatures researchgate.net | Lower |
| Nanoparticle Dispersion | High researchgate.net | Variable |
Mechanisms of Substrate Access and Selectivity Control in Nanoparticle Catalysis
The organic ligand shell on a nanoparticle catalyst does more than just provide stability; it plays an active role in controlling the catalytic process by modulating substrate access to the metal surface and influencing reaction selectivity. oup.comnih.gov In systems functionalized with bulky ligands like pyrene-thiol derivatives, steric hindrance is a primary mechanism for selectivity control. researchgate.netresearchgate.net
The large, rigid pyrene group acts as a physical barrier, or "gate," at the entrance to the catalytically active Pd surface. researchgate.net This steric bulk restricts the approach of reactant molecules. researchgate.net In reactions like the semi-hydrogenation of alkynes, this effect is highly beneficial. The ligand shell selectively allows the linear alkyne molecules to access the active sites while hindering the subsequent adsorption and over-hydrogenation of the bulkier alkene products to alkanes. researchgate.netnih.gov This kinetic control dramatically increases the selectivity towards the desired alkene. researchgate.net
Furthermore, the thiol group itself plays a crucial role. The strong coordination of the sulfur atom to the palladium surface can electronically modify the catalyst and block certain active sites. nih.gov This intentional "poisoning" effect can be harnessed to prevent undesirable side reactions. researchgate.net The interplay between the steric demands of the pyrene group and the electronic influence of the thiol ligation creates a sophisticated catalytic environment where substrate access is finely tuned, leading to high selectivity in complex chemical transformations. oup.comnih.gov
Table 2: Research Findings on Selectivity in Alkyne Semi-Hydrogenation
| Catalyst | Substrate | Conversion (%) | Alkene Selectivity (%) | Key Mechanism | Source |
|---|---|---|---|---|---|
| PyC12S-Pd/VC | Phenylacetylene | 98 | 94 | Steric hindrance from pyrene groups restricts over-hydrogenation. | researchgate.net |
| C12S-Pd/VC | Phenylacetylene | - | Lower than PyC12S-Pd/VC | Less steric hindrance allows for over-hydrogenation. | researchgate.netresearchgate.net |
Computational and Theoretical Investigations of 11 Phenoxyundecane 1 Thiol Systems
Molecular Dynamics Simulations of SAM Formation and Structural Evolution
Molecular dynamics (MD) simulations offer a powerful approach to visualize and understand the dynamic process of self-assembly and the resulting equilibrium structures of SAMs. The formation of alkanethiol SAMs on gold surfaces is a spontaneous process driven by a combination of factors. The primary driving force is the strong affinity between sulfur and gold, which forms a stable, semi-covalent bond with an interaction energy of approximately 45 kcal/mol. This is complemented by the weaker, yet collectively significant, van der Waals interactions between the methylene (B1212753) units of the alkyl chains. nih.gov
The process begins with the rapid adsorption of thiol molecules onto the gold substrate, achieving monolayer coverage within seconds to minutes from a millimolar solution. This is followed by a slower reorganization phase, lasting several hours, where the molecules arrange into a densely packed, ordered, crystalline-like structure. uni-tuebingen.de MD simulations can model this entire evolution, from the initial physisorption of individual molecules to the final, ordered chemisorbed monolayer. These simulations allow researchers to track key structural parameters like tilt angle, packing density, and conformational order of the alkyl chains as the SAM evolves. nih.govinrim.it The phenoxy terminal group of 11-Phenoxyundecane-1-thiol adds another layer of complexity, introducing potential dipole-dipole and π-π stacking interactions that can influence the final orientation and packing of the monolayer.
Table 1: Key Driving Forces in Alkanethiol SAM Formation on Gold
| Driving Force | Description | Approximate Energy | Reference |
|---|---|---|---|
| Au-S Chemisorption | The strong, semi-covalent bond formed between the sulfur headgroup of the thiol and the gold substrate. This is the primary anchoring interaction. | ~45 kcal/mol | |
| van der Waals Interactions | Attractive forces between the alkyl chains of neighboring molecules. These interactions are cumulative and drive the close packing and ordering of the chains. | Variable, increases with chain length | nih.gov |
| Inter-terminal Group Interactions | Interactions between the phenoxy groups at the SAM-ambient interface, which can include dipole-dipole forces and π-stacking. | Weaker than chemisorption | nih.gov |
First-Principles Calculations of Electronic and Optical Properties in Functionalized SAMs
First-principles calculations, primarily based on density functional theory (DFT), are crucial for determining the electronic and optical properties of SAMs. researchgate.net These methods provide a quantum mechanical description of the system, allowing for the accurate prediction of properties that arise from the molecule-substrate interface and intermolecular interactions.
A key electronic property of a SAM-modified surface is its work function, which is highly sensitive to the formation of an interfacial dipole. researchgate.net This dipole is composed of contributions from the charge rearrangement in the Au-S bond, the intrinsic dipole of the molecule itself, and the collective effects of the ordered molecular layer. First-principles calculations can dissect these contributions to predict how the adsorption of a monolayer like this compound alters the work function of the metal substrate. researchgate.net Such changes can be significant, reaching up to 2 eV depending on the molecule and the metal. researchgate.net
When SAMs are functionalized, for instance by incorporating photochromic molecules like azobenzene (B91143), their electronic and optical properties become even more complex. DFT calculations are used to understand the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, of the constituent molecules and how they are modified upon adsorption and interaction within the monolayer. nih.gov These calculations are essential for predicting and interpreting optical absorption spectra, including shifts in absorption bands due to intermolecular excitonic coupling. fu-berlin.de Furthermore, these methods can predict nonlinear optical (NLO) responses, such as second-harmonic generation (SHG), which are highly sensitive to the symmetry and electronic structure of the interface. researchgate.netrsc.org
Table 2: Factors Influencing Electronic Properties of SAMs from Theoretical Calculations
| Property | Influencing Factors | Computational Method | Reference |
|---|---|---|---|
| Work Function | Molecular dipole moment, Au-S bond dipole, molecular tilt angle, packing density. | Density Functional Theory (DFT) | researchgate.net |
| Electronic Band Structure | Molecule's frontier orbitals (HOMO/LUMO), molecule-substrate hybridization, intermolecular electronic coupling. | DFT, GW Approximation | nih.govarxiv.org |
| Optical Absorption | Electronic transitions of the chromophore, excitonic coupling between adjacent molecules, molecular orientation. | Time-Dependent DFT (TD-DFT), Bethe-Salpeter Equation (BSE) | researchgate.netarxiv.org |
| Nonlinear Optical Response | Molecular hyperpolarizability, collective arrangement and symmetry of molecules in the SAM. | DFT, Correlated Wave Function Methods | researchgate.netrsc.org |
Modeling Intermolecular Interactions within this compound Assemblies
The structure, stability, and function of a SAM are dictated by a delicate balance of intermolecular interactions. nih.gov While the Au-S bond anchors the molecules, the collective non-covalent interactions between the adsorbed molecules govern the ordering and packing of the assembly. nih.gov For this compound, these interactions include:
Van der Waals Forces: These are the dominant interactions between the eleven-carbon alkyl chains, promoting a close-packed, quasi-crystalline arrangement.
π-π Stacking: The aromatic phenyl rings of the phenoxy groups can interact via π-π stacking, which can further stabilize specific packing arrangements and influence the tilt and twist of the molecules.
Modeling these interactions accurately is computationally challenging. Neural network potentials (NNPs) combined with dispersion corrections, such as the exchange-hole dipole moment (XDM) model, represent an advanced approach to capture these forces with high accuracy over large systems. nih.govchemrxiv.org These methods can model the potential energy surface of the system, accounting for both short-range and long-range interactions, which is crucial for predicting the most stable configurations of the molecular assembly. Studies on similar systems have shown that even subtle changes in molecular geometry or dipole moment can dramatically alter the resulting SAM structure and stability, highlighting the critical role of these intermolecular forces. nih.gov
Computational Studies on Photoisomerization Dynamics and Exciton Behavior in Azobenzene Derivatives
A particularly interesting application of this compound is its use as a spacer or diluent molecule in SAMs containing photo-switchable azobenzene derivatives, such as 11-(4-(phenyldiazenyl)phenoxy)undecane-1-thiol (Az11). rsc.org Azobenzene molecules can switch between a stable trans and a metastable cis state upon irradiation with light of specific wavelengths (typically UV for trans-to-cis and blue light for cis-to-trans). fu-berlin.de
In densely packed SAMs, however, this photoisomerization is often hindered or completely suppressed due to a lack of free volume and strong intermolecular interactions. fu-berlin.de Computational studies are vital for understanding these constraints. By co-assembling the functional Az11 molecules with a passive spacer like this compound or 1-dodecanethiol (B93513), the average distance between the azobenzene chromophores is increased, creating the necessary space for isomerization to occur. fu-berlin.dersc.org
Theoretical models investigate how this dilution affects the system's properties. A key phenomenon is excitonic coupling, where the transition dipoles of nearby chromophores interact, leading to a shift in the absorption bands of the assembly compared to the isolated molecule. fu-berlin.de As the concentration of azobenzene is varied, computational models can predict the change in the average orientation of the chromophores and the corresponding shift in the excitonic band. fu-berlin.de
Furthermore, quantum chemical calculations combined with molecular dynamics can simulate the photoisomerization process itself. These studies help determine the quantum yields and reaction cross-sections for the forward and reverse switching processes. For example, in a mixed SAM, the switching can be highly efficient and reversible, with both photostationary states being thermally stable at room temperature, making them promising for applications in molecular electronics and photonics. researchgate.netrsc.org
Table 3: Computationally Investigated Properties of Azobenzene-Functionalized SAMs
| Property | Finding / Observation | Significance | Reference |
|---|---|---|---|
| Photoisomerization | Hindered in densely-packed SAMs; enabled by dilution with spacer molecules. | Control over surface properties via light. | fu-berlin.de |
| Excitonic Coupling | Causes a blue-shift in the absorption band, which depends on chromophore distance and orientation. | Indicates strong intermolecular electronic interactions. | fu-berlin.de |
| Switching Efficiency | High NLO contrast (~16%) observed between trans and cis states. | Potential for high-contrast optical switching devices. | researchgate.net |
| Reaction Cross Section | Determined to be on the order of 10⁻¹⁸ cm² for both isomerization directions. | Allows for efficient switching with low-power light sources. | rsc.org |
Future Research Directions and Emerging Paradigms for 11 Phenoxyundecane 1 Thiol
Exploration of Novel Substrate Materials for SAM Formation
While gold has traditionally been the substrate of choice for studying self-assembled monolayers (SAMs) of thiols like 11-Phenoxyundecane-1-thiol, future research is increasingly focused on exploring a wider range of materials. encyclopedia.pubdiva-portal.org This expansion is driven by the need for new functionalities, lower costs, and compatibility with different technological platforms, such as in the semiconductor and biomedical fields.
The investigation of alternative substrates is crucial for unlocking the full potential of this compound SAMs. Silver (Ag) and copper (Cu) are logical next steps due to their own unique electronic and optical properties, although challenges with surface oxide formation must be addressed. diva-portal.org Beyond elemental metals, semiconductor surfaces like gallium arsenide (GaAs) and silicon (Si) are of significant interest for molecular electronics applications. diva-portal.orgkyoto-u.ac.jp The ability to form well-ordered monolayers on these materials could pave the way for hybrid organic-inorganic devices with tailored electronic properties.
Furthermore, the use of metal oxide surfaces, such as titanium dioxide (TiO2) and zinc selenide (B1212193) (ZnSe), opens up possibilities in areas like photocatalysis and sensor technology. kyoto-u.ac.jpresearchgate.net The interaction between the phenoxy terminal group and these oxide surfaces could lead to unique interfacial properties that are not observed on metallic substrates. The table below outlines potential novel substrate materials and the rationale for their exploration.
Table 1: Potential Novel Substrate Materials for this compound SAMs
| Substrate Material | Rationale for Exploration | Potential Applications |
|---|---|---|
| Silver (Ag) | Excellent plasmonic properties, different lattice constant from gold affecting SAM packing. researchgate.net | Biosensors, Surface-Enhanced Raman Spectroscopy (SERS). |
| Copper (Cu) | Low cost, high thermal and electrical conductivity. | Electronics, anti-fouling coatings. |
| Gallium Arsenide (GaAs) | Direct bandgap semiconductor, potential for optoelectronic applications. | Molecular electronics, light-emitting devices. |
| Silicon (Si) with a thin metal layer | Ubiquitous in the electronics industry, integration with existing technology. | Hybrid electronic circuits, sensors. |
| Titanium Dioxide (TiO2) | Photocatalytic activity, biocompatibility. researchgate.net | Solar cells, self-cleaning surfaces, biomedical implants. |
| Indium Tin Oxide (ITO) | Transparent and conductive. | Organic light-emitting diodes (OLEDs), touch screens. |
Research in this area will require a systematic study of the SAM formation process on each new substrate, including optimizing deposition conditions like solvent, concentration, and immersion time. tugraz.at Characterization of the resulting monolayers will be crucial to understand the packing density, molecular orientation, and defectivity.
Development of Advanced Characterization Techniques for Dynamic SAM Processes
Understanding the formation of this compound SAMs is a dynamic process, and future research will heavily rely on the development and application of advanced in-situ characterization techniques. encyclopedia.pub While traditional ex-situ methods provide a static picture of the final monolayer, real-time observation is necessary to unravel the complex mechanisms of adsorption, molecular organization, and surface diffusion. tugraz.atacs.org
Techniques like High-Speed Atomic Force Microscopy (HS-AFM) are emerging as powerful tools to visualize the SAM formation process at the nanoscale and in real-time. kyoto-u.ac.jp This allows researchers to observe nucleation events, the growth of molecular domains, and the healing of defects as they happen. kyoto-u.ac.jp Another promising technique is the Electrochemical Quartz Crystal Microbalance (EQCM), which can monitor the mass change on the substrate surface with high sensitivity during SAM formation in solution. encyclopedia.pubacs.org
Spectroscopic methods are also being adapted for in-situ studies. For example, Infrared Reflection-Absorption Spectroscopy (IRRAS) and Sum-Frequency Generation (SFG) spectroscopy can provide information about the orientation and conformation of the molecules at the interface during the self-assembly process. tugraz.at The table below summarizes some of the advanced characterization techniques and the insights they can provide into dynamic SAM processes.
Table 2: Advanced Characterization Techniques for Dynamic SAM Processes
| Technique | Information Provided | Research Focus |
|---|---|---|
| High-Speed Atomic Force Microscopy (HS-AFM) | Real-time imaging of surface morphology, domain formation, and defect dynamics. kyoto-u.ac.jp | Understanding the kinetics of self-assembly and the influence of substrate topography. |
| Electrochemical Quartz Crystal Microbalance (EQCM) | Real-time mass adsorption measurements, kinetics of monolayer formation. encyclopedia.pubacs.org | Quantifying the rate of SAM formation and surface coverage. |
| In-situ Scanning Tunneling Microscopy (STM) | Atomic/molecular resolution imaging of SAM structure and dynamics in solution or under electrochemical control. encyclopedia.pubacs.org | Visualizing the initial stages of adsorption and molecular ordering. |
| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Information on molecular orientation and conformational order during SAM formation. tugraz.at | Probing the changes in the alkyl chain and phenoxy group orientation in real-time. |
By combining these advanced techniques, a more complete picture of the dynamic processes governing the formation of this compound SAMs can be obtained. This knowledge is essential for creating highly ordered and defect-free monolayers, which is a prerequisite for their use in high-performance applications.
Design of Multi-Stimuli Responsive Interfaces Incorporating this compound
A significant future direction for the application of this compound is in the creation of multi-stimuli responsive interfaces. rsc.orgmdpi.com Such "smart" surfaces can change their properties in response to multiple external triggers, such as light, temperature, pH, and electric fields. snv63.rursc.orgthe-innovation.org The phenoxy terminal group of this compound serves as a versatile platform for further functionalization with stimuli-responsive moieties.
One promising approach is the incorporation of photo-switchable molecules, like azobenzene (B91143), into the phenoxy ring. rsc.orgfu-berlin.defu-berlin.de This would allow for the reversible control of surface properties, such as wettability and adhesion, using light of different wavelengths. For example, a mixed monolayer of 11-(4-(phenyldiazenyl)phenoxy)undecane-1-thiol and a simple alkanethiol can be switched between a trans and cis state, altering the surface dipole moment and work function. core.ac.ukaip.org
Temperature-responsive polymers, such as poly(N-isopropylacrylamide) (PNIPAM), could also be grafted to the phenoxy group. mdpi.com This would create a surface that changes its hydration and conformation at a specific lower critical solution temperature (LCST), enabling applications in areas like cell sheet engineering and microfluidics. The table below outlines some potential designs for multi-stimuli responsive interfaces.
Table 3: Designs for Multi-Stimuli Responsive Interfaces
| Stimuli-Responsive Moiety | Stimulus | Potential Change in Surface Property | Application Area |
|---|---|---|---|
| Azobenzene | Light (UV/Vis) | Wettability, adhesion, work function. rsc.orgaip.org | Optical switching, smart adhesives, molecular electronics. |
| Spiropyran | Light (UV/Vis), pH | Color, fluorescence, polarity. | Chemical sensing, data storage. |
| Poly(N-isopropylacrylamide) (PNIPAM) | Temperature | Hydrophilicity/hydrophobicity, cell adhesion. mdpi.com | Cell culture, microfluidics, drug delivery. |
| pH-sensitive polymers (e.g., poly(acrylic acid)) | pH | Surface charge, swelling. diva-portal.org | Biosensors, controlled release systems. |
Integration of this compound in Complex Hierarchical Nanostructures
The self-assembly of this compound is not limited to planar surfaces. A major emerging paradigm is its integration into complex, hierarchical nanostructures. researchgate.net This involves using the molecule as a building block to functionalize nanoparticles, create patterned surfaces, and construct three-dimensional architectures with novel properties and functionalities.
Functionalizing gold or other metallic nanoparticles with this compound can improve their stability and dispersibility in various solvents. mdpi.comamazonaws.comacs.org The phenoxy terminal group can also serve as an anchor point for further chemical modifications, allowing for the creation of multifunctional nanoparticles for applications in catalysis, sensing, and nanomedicine. dntb.gov.uamolaid.com For instance, co-assembly with pyrene-derivatized thiols can lead to specific arrangements of nanoparticles driven by π-π stacking interactions. researchgate.net
Furthermore, techniques like microcontact printing and nanosphere lithography can be used to create patterns of this compound SAMs on a substrate. These patterned surfaces can then be used as templates to direct the assembly of other materials, leading to the fabrication of complex nano- and microscale devices. The table below highlights some approaches for integrating this compound into hierarchical nanostructures.
Table 4: Integration into Complex Hierarchical Nanostructures
| Nanostructure | Fabrication/Integration Method | Key Feature | Potential Application |
|---|---|---|---|
| Functionalized Nanoparticles | Wet chemical synthesis and surface modification. mdpi.comamazonaws.com | Enhanced stability, tailored surface chemistry. | Catalysis, biosensing, drug delivery. |
| Patterned SAMs | Microcontact printing, dip-pen nanolithography. | Spatially controlled surface functionality. | Biosensor arrays, directed self-assembly. |
| Nanoparticle Assemblies | Co-assembly with other functional molecules, linker-assisted assembly. researchgate.net | Ordered nanoparticle arrays with collective properties. | Plasmonics, metamaterials. |
| Core-Shell Nanostructures | Layer-by-layer assembly on functionalized nanoparticles. mdpi.com | Multi-functionality, controlled release. | Theranostics, advanced coatings. |
The successful integration of this compound into these complex architectures will require a deep understanding of the interplay between molecular-level self-assembly and nanoscale fabrication techniques. This interdisciplinary approach holds the key to developing the next generation of advanced materials and devices with unprecedented control over their structure and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
